Stiripentol - 131206-47-8

Stiripentol

Catalog Number: EVT-7953450
CAS Number: 131206-47-8
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol is a phenylpropanoid.
Stiripentol is an anticonvulsant drug used in the treatment of epilepsy as an adjunct therapy along with [DB00349] and [DB00313]. This drug is currently approved in the USA, Canada, and European countries as oral tablets marketed as Diacomit. FDA approval of this drug was granted on August 20, 2018,. Unrelated to other anticonvulsants, stiripentol belongs to the group of aromatic allylic alcohols and may potentiate the effect of other antiepileptic drugs (AEDs) due to pharmacokinetic interactions. It elevates the levels of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter that regulates electrical activity in the central nervous system.
Stiripentol is a structurally unique anticonvulsant that has been introduced as adjuvant therapy of Dravet syndrome, a rare form of severe childhood epilepsy. There is limited information on the safety of stiripentol, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury.
Source and Classification

Stiripentol is derived from natural sources, specifically from the plant Piper nigrum, although it is typically synthesized in laboratories for medical use. The compound falls under the category of benzodioxoles, characterized by a fused benzene and dioxole ring structure. Its chemical formula is C15_{15}H16_{16}O4_{4}, and it is classified as a second-generation antiepileptic drug.

Synthesis Analysis

Methods and Technical Details

Several methods have been developed for the synthesis of stiripentol, focusing on efficiency and yield. A notable method involves a one-pot synthesis process that utilizes 3,4-dihydroxybenzaldehyde treated with methylene diiodide in the presence of potassium hydroxide. This reaction leads to the formation of an intermediate that undergoes Knoevenagel condensation with 3,3-dimethyl-2-butanone using tetrabutylammonium bromide as a phase transfer catalyst. The final product is obtained through regioselective reduction using sodium borohydride and cerium(III) chloride, achieving high purity levels (greater than 99%) .

Another method involves a multi-step synthesis starting from 4-(2-methylallyl)-1,2-phenyldiphenol, where various reactions such as etherification, oxidation, and reduction are employed to yield stiripentol .

Molecular Structure Analysis

Structure and Data

The molecular structure of stiripentol consists of a benzodioxole core with additional hydroxyl groups contributing to its pharmacological properties. The compound's structural formula can be represented as follows:

C15H16O4\text{C}_{15}\text{H}_{16}\text{O}_{4}

In terms of spectral data, Nuclear Magnetic Resonance (NMR) spectroscopy reveals significant peaks that correspond to various hydrogen environments within the molecule. For instance, in a typical NMR spectrum (400 MHz), key signals include:

  • δ 0.98 (s, 9H, 3 × CH₃)
  • δ 1.55 (s, 1H, OH)
  • δ 5.97 (s, 2H, OCH₂O)

These spectral data points are crucial for confirming the identity and purity of stiripentol during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Stiripentol undergoes various chemical reactions during its synthesis process. The primary reactions involved include:

These reactions highlight the complexity and precision required in synthesizing this compound effectively.

Mechanism of Action

Process and Data

Stiripentol's mechanism of action primarily involves enhancing GABAergic neurotransmission while inhibiting glutamatergic activity. It modulates GABA receptors, increasing inhibitory neurotransmission in the central nervous system. Additionally, stiripentol has been shown to inhibit certain ion channels that contribute to neuronal excitability.

Research indicates that stiripentol may also have an effect on mitochondrial function and energy metabolism within neurons, which could further contribute to its anticonvulsant properties .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Stiripentol exhibits several notable physical properties:

  • Molecular Weight: Approximately 260.29 g/mol
  • Melting Point: Ranges from 73 °C to 74 °C
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.
Applications

Scientific Uses

Stiripentol is primarily applied in clinical settings for managing epilepsy, particularly in patients who do not respond adequately to conventional treatments. Its unique properties make it particularly effective when used alongside other antiepileptic drugs.

Research continues into its broader applications beyond epilepsy treatment, exploring potential benefits in other neurological disorders due to its effects on neurotransmission and neuronal excitability .

Mechanisms of Action in Epileptogenic Pathways

GABAergic Transmission Potentiation Dynamics

Stiripentol (STP) exerts multifaceted enhancement of GABAergic inhibition through three primary mechanisms that collectively suppress neuronal hyperexcitability in epilepsy:

Allosteric Modulation of α3/δ Subunit-Containing GABAA Receptors

STP functions as a positive allosteric modulator at GABAA receptors with distinctive subunit selectivity. Unlike benzodiazepines that require γ subunits, STP demonstrates preferential activity at receptors containing α3 subunits (EC50 = 16.8 μM) and δ subunits, enhancing both synaptic and extrasynaptic inhibition [3] [7] [9]. This subunit specificity is clinically significant due to the developmental expression profile of α3 subunits, which peak during early childhood – corresponding to the typical onset window for Dravet syndrome [7] [9]. Electrophysiological studies reveal STP prolongs GABAA receptor mean open time by approximately 300% and increases channel opening frequency at clinically relevant concentrations (10-50 μM) [3] [7]. Crucially, STP binds at novel sites distinct from benzodiazepines: photolabeling studies identify binding at α/β subunit interfaces (barbiturate-like site) and β/γ transmembrane domains [9].

Table 1: Subunit Selectivity of Stiripentol at GABAA Receptors

Receptor SubtypePotentiation EfficacyFunctional ConsequenceClinical Relevance
α3βγ2/3++++ (Highest)Enhanced phasic inhibitionTarget in developing brain
α1βγ2/3++Moderate synaptic inhibitionWidespread CNS effects
α4/6βδ+++Enhanced tonic inhibitionThalamocortical regulation
α5βγ2/3+Mild synaptic inhibitionHippocampal modulation

Synergistic Interactions With Benzodiazepine-Binding Sites

STP exhibits pharmacodynamic synergy with benzodiazepines independent of pharmacokinetic interactions. When co-applied with clobazam or diazepam, STP produces additive to supra-additive effects on GABAergic currents in hippocampal neurons [2] [10]. This occurs because STP binds distinct allosteric sites while benzodiazepines bind classical α/γ interfaces [3] [7]. Notably, STP retains efficacy in benzodiazepine-refractory status epilepticus models where prolonged seizures cause internalization of γ2-containing receptors. In such models, STP reduced seizure activity by 78% compared to 22% for diazepam due to its activity at δ-containing extrasynaptic receptors [2]. This subunit-specific mechanism explains STP's clinical value in breakthrough seizures unresponsive to benzodiazepines alone.

Dual Inhibition of GABA Transaminase and Synaptic Reuptake Systems

Beyond receptor modulation, STP elevates synaptic GABA concentrations through complementary presynaptic mechanisms:

  • GABA transaminase inhibition (IC50 ≈ 25 μM) reduces enzymatic degradation of GABA in astrocytes and neurons [1] [9]
  • GABA reuptake inhibition targets undefined GABA transporters (GATs) beyond GAT-1, increasing synaptic GABA availability by approximately 40% in cortical synaptosomes [1] [9]This dual action creates a synergistic cycle: higher ambient GABA concentrations enhance STP's receptor-modulating effects, particularly at high-affinity δ-containing extrasynaptic receptors (Kd ≈ 0.8 μM for GABA) [7] [9]. In Dravet syndrome, where Nav1.1 haploinsufficiency impairs GABAergic interneuron function, this GABA-elevating effect partially compensates for deficient inhibition [9].

Voltage-Gated Ion Channel Modulation

T-Type Calcium Channel Blockade in Thalamocortical Networks

STP inhibits T-type (Cav3.x) calcium channels in thalamic neurons with an IC50 of approximately 35 μM [9] [10]. This blockade reduces low-threshold calcium currents by 40-60% at therapeutic concentrations, diminishing thalamic burst firing and disrupting synchronized oscillations in thalamocortical circuits [10]. T-type channels underlie the 3-4 Hz spike-wave discharges characteristic of absence seizures, and STP's inhibition of Cav3.1 (IC50 = 28.3 μM) and Cav3.2 (IC50 = 31.7 μM) suggests potential utility beyond Dravet syndrome [10]. Notably, STP also inhibits P/Q-type calcium channels (Cav2.1) involved in neurotransmitter release, providing an additional mechanism for dampening neuronal hyperexcitability [10].

Sodium Channel Inactivation Kinetics in Parvalbumin Interneurons

STP modulates voltage-gated sodium channels (VGSCs) with selectivity for parvalbumin-positive interneurons – the neuronal population most affected in Dravet syndrome [1] [9]. At concentrations ≥ 50 μM, STP enhances steady-state inactivation of Nav1.1 and Nav1.2 channels without affecting activation kinetics [9]. This increases the fraction of inactivated channels at resting membrane potentials (from ~15% to ~40% at -70mV), reducing neuronal firing precision in GABAergic interneurons [9]. Paradoxically, this effect might further compromise inhibition in Dravet syndrome, suggesting the GABAergic mechanisms dominate STP's clinical efficacy. Nevertheless, VGSC modulation may contribute to STP's broad-spectrum antiseizure activity in other epilepsy types.

Table 2: Ion Channel Targets of Stiripentol

Channel TypeSubtypes AffectedEffectFunctional Consequence
T-type CalciumCav3.1, Cav3.2Blockade (IC50 ≈30μM)Suppression of thalamic oscillations
P/Q-type CalciumCav2.1BlockadeReduced neurotransmitter release
Voltage-gated SodiumNav1.1, Nav1.2Enhanced inactivationReduced interneuron excitability

Metabolic Reprogramming in Neuronal Hyperexcitability

Lactate Dehydrogenase Inhibition and Neuronal Bioenergetics

STP directly inhibits lactate dehydrogenase (LDH) with Ki values of 140 μM (LDH-A) and 370 μM (LDH-B) [4] [6]. This enzymatic blockade disrupts the astrocyte-neuron lactate shuttle (ANLS) by:

  • Reducing lactate production in astrocytes (LDH-A inhibition)
  • Impeding neuronal lactate utilization (LDH-B inhibition) [4]In acute seizure models, LDH inhibition by STP and its derivatives (e.g., isosafrole) reduces hippocampal paroxysmal discharges by 70% within 30 minutes of administration [4]. The anticonvulsant effect mirrors the metabolic switch induced by ketogenic diets, where neurons shift from glycolytic metabolism toward alternative substrates. STP's LDH inhibition reduces intracellular lactate by approximately 50% and pyruvate by 30% in hippocampal slices, creating an energy-deprived state that hyperpolarizes neurons [4] [6].

ATP-Sensitive Potassium Channel Activation via Glycolytic Suppression

The metabolic consequences of LDH inhibition activate KATP channels (Kir6.2/SUR1) in cortical neurons [5] [6]. Glycolytic suppression reduces intracellular ATP production by approximately 25-40%, increasing the ADP:ATP ratio from 0.15 to 0.28 [5]. This metabolic shift opens KATP channels, hyperpolarizing neurons by 5-8 mV and reducing action potential firing rates by 60% in layer V pyramidal neurons [5] [6]. Importantly, STP's metabolic effects are amplified in hyperexcitable states where energy demand is elevated. In Kir6.2 knockout mice, STP's antiseizure efficacy is diminished, confirming KATP activation as a downstream mechanism [5]. This metabolic modulation provides a self-limiting mechanism for neuronal excitability: as electrical activity increases, energy consumption rises, further activating KATP channels via STP's metabolic effects.

Table 3: Metabolic Parameters Altered by Stiripentol

ParameterChangeTime CourseFunctional Outcome
LDH-A activity↓ 60-70%MinutesReduced lactate production
LDH-B activity↓ 40-50%MinutesImpaired lactate utilization
Intracellular ATP↓ 25-40%15-30 minKATP channel activation
ADP:ATP ratio↑ 85%15-30 minMembrane hyperpolarization
Action potential frequency↓ 60%20-40 minReduced network excitability

Properties

CAS Number

131206-47-8

Product Name

Stiripentol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+

InChI Key

IBLNKMRFIPWSOY-FNORWQNLSA-N

SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Solubility

Insoluble

Canonical SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Isomeric SMILES

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.